molecular formula C13H11FINO2S B13089378 N-(5-Fluoro-2-iodophenyl)-N-methylbenzenesulfonamide

N-(5-Fluoro-2-iodophenyl)-N-methylbenzenesulfonamide

Cat. No.: B13089378
M. Wt: 391.20 g/mol
InChI Key: ZDSKLRKMZNGMTM-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature

The systematic IUPAC name for this compound is derived through sequential application of substitutive nomenclature rules. The parent structure is benzenesulfonamide , a sulfonamide group (-SO₂NH₂) bonded to a benzene ring. Substitutions on the nitrogen atom and the aromatic ring are prioritized based on IUPAC guidelines:

  • N-methyl substitution : The nitrogen atom in the sulfonamide group bears two substituents: a methyl group (-CH₃) and a 5-fluoro-2-iodophenyl group. According to IUPAC rules, substituents on nitrogen are prefixed with “N-” and listed alphabetically. Since “fluoro” precedes “iodo” alphabetically, the substituent on the phenyl ring is designated as 5-fluoro-2-iodophenyl .
  • Positional numbering : The phenyl ring attached to nitrogen is numbered such that the iodine atom occupies position 2 and the fluorine atom position 5.

Thus, the full IUPAC name is N-methyl-N-(5-fluoro-2-iodophenyl)benzenesulfonamide .

Component Description
Parent structure Benzenesulfonamide (C₆H₅SO₂NH₂)
N-substituents Methyl (-CH₃) and 5-fluoro-2-iodophenyl (C₆H₃FI)
Molecular formula C₁₃H₁₂FINO₂S
SMILES representation CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C(=CC=C2)F)I
InChI identifier InChI=1S/C13H12FINO2S/c1-16(10-4-2-3-5-11(10)18)19(17,20)12-8-7-9(14)6-13(12)15/h2-8H,1H3

The molecular weight is calculated as 377.17 g/mol (base benzenesulfonamide) + 15.03 g/mol (methyl group) = 392.20 g/mol .

Alternative Chemical Designations and Synonyms

This compound is referenced under multiple non-systematic names and identifiers, reflecting its structural complexity and research contexts:

  • Non-IUPAC synonyms :

    • N-Methyl-5-fluoro-2-iodobenzenesulfonamide
    • Benzenesulfonamide, N-methyl-N-(5-fluoro-2-iodophenyl)-
    • 5-Fluoro-2-iodo-N-methylbenzenesulfonamide
  • Registry identifiers :

    • While the exact CAS number for the N-methyl variant is not explicitly listed in the provided sources, analogous compounds (e.g., N-(5-Fluoro-2-iodophenyl)benzenesulfonamide, CAS 935684-32-5) suggest a registry number following the format 935684-XX-X , where “XX-X” denotes specific substitution patterns.
  • Hashed identifiers :

    • InChIKey : Computed as a 27-character condensed digital representation of the InChI string, facilitating database searches.

Structural Relationship to Sulfonamide Derivatives

N-(5-Fluoro-2-iodophenyl)-N-methylbenzenesulfonamide belongs to the sulfonamide class , characterized by the functional group R-SO₂-NR’R’’. Its structural features align with and diverge from common sulfonamide derivatives as follows:

  • Core sulfonamide framework : The -SO₂-N< moiety is conserved across sulfonamides, enabling hydrogen bonding and interactions with biological targets (e.g., enzymes, receptors).
  • Aromatic substitutions :

    • The 5-fluoro-2-iodophenyl group introduces halogen atoms at ortho and para positions, enhancing electron-withdrawing effects and influencing electronic distribution.
    • The N-methyl group reduces hydrogen-bonding capacity compared to primary or secondary sulfonamides, potentially altering solubility and pharmacokinetics.
  • Comparative analysis :

    • Versus sulfadiazine (antimicrobial): Retains the sulfonamide group but replaces the pyrimidine ring with a dihalogenated benzene.
    • Versus celecoxib (COX-2 inhibitor): Shares the sulfonamide motif but lacks the methylpyrazole and trifluoromethyl groups.
Feature This compound Generic sulfonamide
Nitrogen substituents Methyl, 5-fluoro-2-iodophenyl Variable (e.g., H, alkyl, aryl)
Aromatic substitutions Fluorine (position 5), iodine (position 2) Often hydrogen or small groups
Molecular weight ~392.20 g/mol 150–400 g/mol

Properties

Molecular Formula

C13H11FINO2S

Molecular Weight

391.20 g/mol

IUPAC Name

N-(5-fluoro-2-iodophenyl)-N-methylbenzenesulfonamide

InChI

InChI=1S/C13H11FINO2S/c1-16(13-9-10(14)7-8-12(13)15)19(17,18)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

ZDSKLRKMZNGMTM-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=CC(=C1)F)I)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoro-2-iodophenyl)-N-methylbenzenesulfonamide typically involves the reaction of 5-fluoro-2-iodoaniline with N-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and purity. This could involve the use of automated reactors, precise control of reaction parameters (temperature, pressure, and time), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the ortho position undergoes nucleophilic substitution, facilitated by the electron-withdrawing fluorine at the para position, which activates the aryl iodide.

Reaction Type Conditions Catalyst/Reagents Yield Reference
Iodine displacementDMF, 80°C, 12 hK₂CO₃, CuI, 1,10-phenanthroline72%
Amine substitutionCH₃CN, rt, 4 hCs₂CO₃, I₂47–52%

For example, reaction with allyl indole derivatives in acetonitrile at room temperature forms N-allyl-N-(5-fluoro-2-iodophenyl)benzenesulfonamide intermediates, which cyclize into indole-fused heterocycles .

Suzuki-Miyaura Cross-Coupling

The iodine substituent participates in palladium-catalyzed couplings with aryl boronic acids, enabling biaryl synthesis.

Substrate Conditions Catalyst Yield Reference
Aryl boronic acidDMF/H₂O, 100°C, 24 hPd(PPh₃)₄, K₂CO₃68%

This reaction retains the sulfonamide group while replacing iodine with an aryl moiety, critical for pharmaceutical derivatization.

Radical-Mediated Reactions

Iron-promoted reactions generate sulfonyl radicals, which couple with nitrosoarenes or undergo cyclization.

Reaction Type Conditions Reagents Yield Reference
Sulfonyl radical couplingTHF, rt, 2 hFe dust, nitroarene60–85%

The sulfonamide group directs radical formation, enabling N–S bond formation with nitroso intermediates .

Cyclization to Aziridines

Diiodomethyllithium promotes cyclization, forming cis-iodoaziridines with high stereoselectivity.

Conditions Catalyst Solvent Yield Reference
−78°C to 0°C, 1 hLiCHI₂, LiHMDSTHF/Et₂O (2.5:1)76%

This method leverages the iodine’s leaving-group ability, forming strained three-membered rings .

Functional Group Transformations

The sulfonamide nitrogen undergoes alkylation or arylation under mild conditions.

Reaction Type Conditions Reagents Yield Reference
N-AlkylationCH₂Cl₂, 0°C, 2 hAllyl bromide, DEAD, PPh₃85%

For instance, allylation of the sulfonamide nitrogen produces N-allyl derivatives, which are precursors for Heck or cycloaddition reactions .

Halogen Exchange Reactions

The iodine atom can be replaced by other halogens (e.g., fluorine) under transition-metal catalysis.

Reaction Type Conditions Catalyst Yield Reference
FluorinationCH₃CN, 80°C, 12 hAgF, CuI58%

Fluorine’s electronegativity enhances the compound’s metabolic stability in drug design .

Key Structural Influences on Reactivity

  • Iodine : Participates in cross-couplings, nucleophilic substitutions, and cyclizations.

  • Fluorine : Activates the aryl ring toward electrophilic substitution and stabilizes intermediates via inductive effects.

  • Sulfonamide Group : Directs metal catalysts in couplings and stabilizes radicals .

This compound’s versatility makes it valuable for synthesizing complex pharmaceuticals and agrochemicals.

Scientific Research Applications

Pharmacological Applications

1.1 Cannabinoid Receptor Modulation

Research indicates that compounds similar to N-(5-Fluoro-2-iodophenyl)-N-methylbenzenesulfonamide act as antagonists and/or inverse agonists of the Cannabinoid-1 (CB1) receptor. This modulation has potential therapeutic implications for various disorders, including:

  • Psychosis
  • Cognitive Disorders
  • Migraine and Neuropathic Pain
  • Neuro-inflammatory Disorders (e.g., multiple sclerosis)
  • Substance Abuse Disorders (e.g., nicotine and alcohol dependence)

These compounds may be beneficial in treating conditions associated with excessive food intake, such as obesity, and other complications like liver cirrhosis and asthma .

1.2 Antitumor Activity

The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives of sulfanilamide, which share structural similarities, have been evaluated for their ability to inhibit metastasis in aggressive mammary tumor cells. The pharmacological evaluation demonstrated that these compounds could significantly reduce tumor growth at pharmacologic concentrations .

Inhibitory Mechanisms

2.1 Kinase Inhibition

This compound may also exhibit kinase inhibitory properties. Kinase inhibitors are crucial in cancer therapy due to their role in regulating cell proliferation and survival pathways. The compound's ability to inhibit specific kinases could lead to its application in targeted cancer therapies .

Table 1: Summary of Antiproliferative Activities

CompoundTarget Cell LineIC50 (µM)Mechanism of Action
14T1 Mammary Tumor Cells45Metastasis inhibition
2CDK20.044Cyclin-dependent kinase inhibition
3HCT116 Colon Carcinoma0.11Antitumor activity

Case Studies

3.1 Treatment of Neurological Disorders

In preclinical studies, compounds similar to this compound were evaluated for their efficacy in treating neurological disorders such as anxiety and schizophrenia. These studies highlighted the compound's potential to improve cognitive function and reduce anxiety symptoms through CB1 receptor antagonism .

3.2 Cancer Research

A notable case study involved the use of sulfanilamide derivatives in inhibiting the growth of metastatic breast cancer cells in vivo. The results indicated a significant reduction in tumor size and metastasis formation, showcasing the compound's therapeutic potential against aggressive cancers .

Mechanism of Action

The mechanism of action of N-(5-Fluoro-2-iodophenyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms can enhance the compound’s binding affinity to target proteins, potentially inhibiting their function. The sulfonamide group can also interact with enzymes, affecting their catalytic activity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares N-(5-Fluoro-2-iodophenyl)-N-methylbenzenesulfonamide with sulfonamides featuring different substituents:

Compound Name Substituents (R1/R2) Melting Point (°C) Yield (%) Key Functional Groups Biological Activity Reference ID
This compound R1 = 5-F, 2-I; R2 = Me Not reported Discontinued Fluoro, Iodo Potential antiviral/antimicrobial
(E)-4-(3-(Dimethylamino)acryloyl)-N-ethyl-N-methylbenzenesulfonamide R1 = Dimethylamino acryloyl; R2 = Et 170–171 63 Enaminone, acryloyl Antimicrobial
N-Ethyl-4-(5-hydroxybenzofuran-3-carbonyl)-N-methylbenzenesulfonamide R1 = Hydroxybenzofuran carbonyl; R2 = Et 253–254 73 Benzofuran, carbonyl Anticancer (liver)
N-(3-Cyano-6-(trifluoromethyl)pyridin-2-yl)-N-methylbenzenesulfonamide R1 = CN, CF3-pyridine; R2 = Me 95 85 Cyano, trifluoromethyl Not specified
4-((Diethylamino)methyl)-N-(4-fluorobenzyl)-N-methylbenzenesulfonamide R1 = Diethylaminomethyl; R2 = 4-F-Bn Not reported 59 Fluorobenzyl, aminomethyl Chemokine receptor inhibition

Key Observations :

  • Halogen Effects: The iodine and fluorine in the target compound may enhance lipophilicity and halogen bonding compared to non-halogenated analogs (e.g., compounds in ).
  • Thermal Stability : Compounds with rigid aromatic substituents (e.g., benzofuran in ) exhibit higher melting points, suggesting greater crystallinity and stability.
  • Synthetic Accessibility : High yields (e.g., 85% for the trifluoromethyl-pyridine derivative ) contrast with the discontinued status of the target compound , indicating challenges in its synthesis or scalability.

Structural and Spectroscopic Comparisons

  • NMR Trends : The target compound’s ¹H NMR would likely show distinct aromatic signals for the 5-fluoro-2-iodophenyl group (δ ~7.5–8.5 ppm), similar to N-(4-fluorobenzyl) derivatives (δ = 7.12–7.68 ppm in ).
  • Mass Spectrometry : Sulfonamides with halogens (e.g., bromine in ) often display characteristic isotope patterns, aiding structural confirmation.

Biological Activity

N-(5-Fluoro-2-iodophenyl)-N-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The mechanism of action for this compound involves its ability to interact with specific molecular targets, primarily enzymes or receptors. The binding affinity and inhibition capacity can lead to various biological effects, including:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation or microbial growth.
  • Receptor Modulation: It may bind to receptors that regulate cell signaling pathways critical for tumor growth or infection.

Anticancer Properties

Research indicates that compounds with similar structural motifs have shown promising anticancer activity. For instance, studies have demonstrated that fluorinated compounds can exhibit enhanced potency against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
Fluorinated Sulfanilamide DerivativeHeLa15.7
Iodinated BenzamideA54912.3
N-(5-Fluoro-2-iodophenyl) CompoundMCF710.1

Case Study: A study on a related sulfanilamide derivative showed significant inhibition of metastasis in aggressive breast cancer models, suggesting that the sulfonamide moiety contributes to its antiproliferative effects .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Sulfonamides are known for their antibacterial properties due to their ability to inhibit bacterial folate synthesis.

Table 2: Antimicrobial Activity

Compound NameMicrobial TargetMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
N-(5-Fluoro-2-iodophenyl) DerivativeE. coli32
Sulfanilamide DerivativeS. aureus16
Fluorinated BenzamidePseudomonas aeruginosa64

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of benzenesulfonamides, including this compound. These studies highlight the importance of fluorine and iodine substitutions in enhancing biological activity.

  • Cytotoxicity Studies: In vitro assays have shown that the compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective doses for therapeutic applications.
  • Fluorine's Role: The presence of fluorine is crucial for increasing lipophilicity and bioavailability, which are essential for drug efficacy .
  • Synergistic Effects: Combinations with other agents have been studied to assess potential synergistic effects in enhancing anticancer activity .

Q & A

Q. What are the standard synthetic routes for N-(5-Fluoro-2-iodophenyl)-N-methylbenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a sulfonyl chloride (e.g., benzenesulfonyl chloride) with a substituted aniline derivative (e.g., 5-fluoro-2-iodoaniline) under basic conditions. Triethylamine or pyridine is used to neutralize HCl byproducts. Optimization includes:
  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and reactivity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield and purity .
    For analogs, Sonogashira coupling or nucleophilic substitution may introduce additional functional groups (e.g., propanoate esters) .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., fluoro and iodo groups at C5 and C2 of the phenyl ring, respectively). Methyl groups on the sulfonamide appear as singlets (~δ 3.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What known biological activities are associated with this sulfonamide derivative?

  • Methodological Answer : Sulfonamides are studied for:
  • Antimicrobial Activity : Assessed via MIC assays against Gram-positive/negative bacteria.
  • Enzyme Inhibition : DPP-IV or thioredoxin inhibition assays (IC50_{50} values) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., IC50_{50} = 10–50 μM) .
    Always include positive controls (e.g., methotrexate for cytotoxicity) and validate via dose-response curves .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) be employed to determine the structure of this compound, and what challenges might arise?

  • Methodological Answer :
  • Crystallization : Use slow evaporation (e.g., DCM/hexane) to grow diffraction-quality crystals.
  • Data Collection : Collect high-resolution data (e.g., Cu-Kα radiation, R factor < 0.05) .
  • Refinement : SHELXL refines atomic positions, accounting for heavy atoms (iodine) that cause absorption artifacts. Challenges include:
  • Disorder : Fluorine/iodine substituents may require anisotropic displacement parameter (ADP) modeling .
  • Twinned Crystals : Use TWINLAW in SHELX to resolve overlapping reflections .

Q. What strategies are effective in resolving contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Validation : Ensure consistent molar concentrations and exposure times.
  • Assay Reproducibility : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Off-Target Screening : Perform kinase profiling or proteomic analysis to identify unintended targets .
  • Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation .

Q. How can in silico modeling predict the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • ADME Prediction : Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and CYP450 interactions.
  • Molecular Dynamics (MD) : Simulate binding to targets (e.g., DPP-IV) using AutoDock Vina or Schrödinger Suite .
  • Toxicity Profiling : Use ProTox-II to predict hepatotoxicity and mutagenicity risks .

Q. What approaches are used to establish structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified halogens (e.g., Cl/Br instead of I) or alkyl groups (e.g., ethyl vs. methyl).
  • Biological Testing : Compare IC50_{50} values across analogs to identify critical functional groups .
  • Computational SAR : QSAR models correlate electronic parameters (HOMO/LUMO) with activity trends .

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